3-(furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
3-(furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.285. The purity is usually 95%.
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Biological Activity
3-(furan-2-ylmethyl)-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 1421531-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and antiviral activities.
- Molecular Formula : C₁₅H₁₂N₄O₄
- Molecular Weight : 312.28 g/mol
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, compounds similar to tetrahydropyrimidine derivatives have shown notable cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (breast cancer) | 12.5 | |
Similar Derivative | A431 (vulvar carcinoma) | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against a range of bacterial strains. For example, derivatives of tetrahydropyrimidines have demonstrated broad-spectrum antibacterial activity.
Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15.62 µg/mL | |
Escherichia coli | 20.00 µg/mL |
Antiviral Activity
In the context of viral infections, particularly SARS-CoV-2, research has indicated that similar compounds exhibit inhibitory effects on viral replication. The structure of the compound suggests potential interactions with viral proteins.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell signaling and metabolism. For instance:
- Inhibition of Topoisomerases : Compounds with similar structures have been shown to inhibit topoisomerase II, which is critical for DNA replication in cancer cells.
- Antiviral Mechanisms : The interaction with viral proteases may block the replication cycle of viruses like SARS-CoV-2.
Case Studies
-
Antitumor Efficacy : A study involving a series of tetrahydropyrimidine derivatives demonstrated that modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines.
"The introduction of furan and pyridine moieties into the tetrahydropyrimidine framework led to compounds with improved selectivity and potency against tumor cells" .
-
Antimicrobial Testing : A set of derivatives was screened against common pathogens, revealing that certain substitutions on the pyridine ring improved antibacterial activity.
"The furan-containing derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-furan counterparts" .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-pyridin-4-yl-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-13(18-10-3-5-16-6-4-10)12-8-17-15(22)19(14(12)21)9-11-2-1-7-23-11/h1-8H,9H2,(H,17,22)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEDQNSKHJGBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.